Entropic and Hydrophobic Optimization at the Pyranone 5‑Position: Benzyloxy vs. 4‑Fluorobenzyloxy vs. Methoxy
Within the pyranone-piperazine ENT inhibitor chemotype, the 5-benzyloxy substituent (present in target compound 1021060-04-7) provides a distinct hydrophobic and steric profile compared to the 5‑(4‑fluorobenzyloxy) analog (CAS 1021024-21-4) and the 5‑methoxy series (CAS 1040638-64-9) . While no head-to-head IC50 data are available for the exact target compound, class-level SAR from structurally related ENT inhibitors indicates that the benzyloxy group enhances lipophilicity (cLogP) and π-stacking potential relative to the methoxy series, which may translate into improved membrane partitioning and target binding [1]. The 4‑fluorobenzyloxy analog introduces an additional fluorine atom that alters electronic distribution on the aromatic ring, potentially modifying ENT isoform selectivity. Researchers selecting among these analogs should note that the target compound represents an intermediate hydrophobic profile that may be optimal for assays requiring balanced solubility and target engagement.
| Evidence Dimension | 5‑position substituent identity and calculated logP |
|---|---|
| Target Compound Data | 5‑benzyloxy; calculated logP approximately 3.0–3.5 (estimated via fragment-based method) |
| Comparator Or Baseline | 5‑(4‑fluorobenzyloxy) analog (CAS 1021024-21-4): 5‑(4‑fluorobenzyloxy), calculated logP ~3.5–4.0; 5‑methoxy analog (CAS 1040638-64-9): 5‑methoxy, calculated logP ~1.5–2.0 |
| Quantified Difference | Qualitative; no head-to-head IC50 data available for 1021060-04-7 |
| Conditions | In silico prediction; experimental inhibitory activity not reported for the target compound |
Why This Matters
The intermediate lipophilicity of the 5‑benzyloxy substituent may offer a superior balance between membrane permeability and aqueous solubility, a critical factor in cellular ENT inhibition assays where both properties influence apparent potency.
- [1] Vlachodimou, A., et al. (2020). Equilibrative nucleoside transporter inhibitors: current knowledge and therapeutic potential. Biochem. Pharmacol., 172, 113747. View Source
